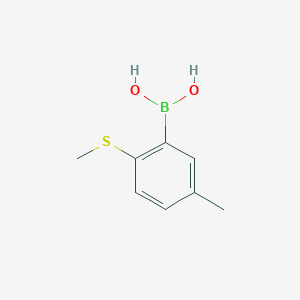
5-甲基-2-(甲硫基)苯硼酸
描述
5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .科学研究应用
靶向药物传递
5-甲基-2-(甲硫基)苯硼酸作为苯硼酸衍生物,在靶向药物传递系统的开发中得到了应用。例如,含有苯硼酸功能基团的聚合物微胶束显示出在靶向HepG2细胞(一种肝癌细胞)方面的潜力。这些微胶束是由两性块共聚物开发而成,可以在水中自组装并选择性地将药物传递至癌细胞,提高了癌症治疗的效果(Zhang et al., 2013)。
有机合成中的催化作用
苯硼酸,包括5-甲基-2-(甲硫基)苯硼酸,在有机合成中起着催化剂或中间体的作用。一个显著的例子是它们在Suzuki-Miyaura偶联反应中的作用。例如,含有2-(甲硫基)苯胺的钯配合物已被证明可以有效地催化水中的碳-碳偶联反应,这是传统方法的一种更环保的替代方法(Rao et al., 2014)。
葡萄糖响应材料
在生物医学工程领域,基于苯硼酸的材料,包括5-甲基-2-(甲硫基)苯硼酸等衍生物,被用于创建葡萄糖响应系统。这些材料对胰岛素传递具有重要意义,为开发根据血糖水平响应的先进药物传递系统提供了基础(Ma & Shi, 2014)。
先进生物应用
苯硼酸及其衍生物,如5-甲基-2-(甲硫基)苯硼酸,独特的化学性质使它们可以在各种先进生物应用中使用。这些应用包括药物传递系统和生物传感器,特别是涉及与葡萄糖和唾液酸相互作用的应用(Lan & Guo, 2019)。
纳米技术和材料科学
基于苯硼酸的纳米材料越来越多地被探索,因为它们具有独特的性质和在纳米技术和材料科学领域的潜在应用。这些材料可以表现出刺激响应行为,有助于设计智能药物传递系统和传感器(Hasegawa et al., 2015)。
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用机制
Target of Action
5-Methyl-2-(methylthio)phenylboronic acid is primarily used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The reaction is facilitated by the compound’s boronic acid group, which forms a new bond with palladium .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methyl-2-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 5-Methyl-2-(methylthio)phenylboronic acid is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The compound’s role in this process makes it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of 5-Methyl-2-(methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which the compound is used are often carried out under mild and functional group tolerant conditions . These factors can all influence the compound’s action and efficacy.
属性
IUPAC Name |
(5-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)phenylboronic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


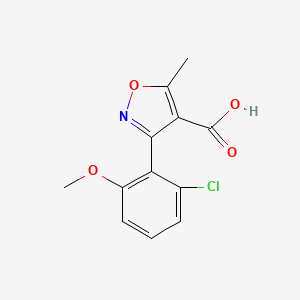
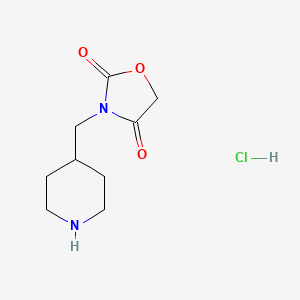

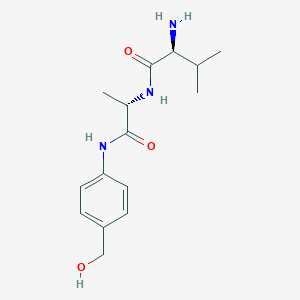
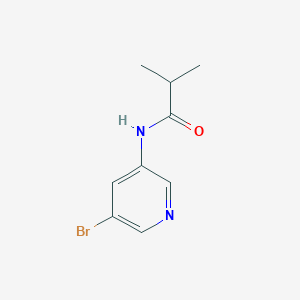


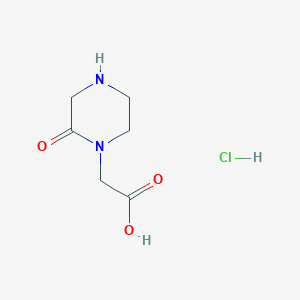
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
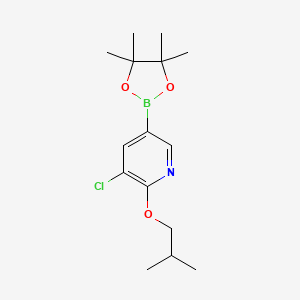
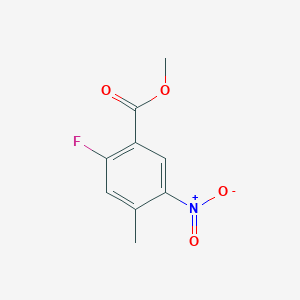
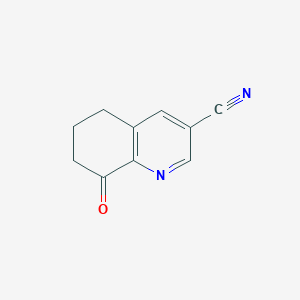
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)